molecular formula C10H13N3O4S B069056 1-Azido-2-hydroxy-3-tosyloxypropane CAS No. 168431-73-0

1-Azido-2-hydroxy-3-tosyloxypropane

Cat. No. B069056
M. Wt: 271.3 g/mol
InChI Key: GSOZMIFQWCNBHZ-UHFFFAOYSA-N
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Patent
US07977361B2

Procedure details

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane 13 (2.2 g, 13.99 mmol) was dissolved in methanol (25 mL). To this solution was added a solution of HCl in diethyl ether (2M, 5 mL) at 0° C. The mixture was stirred at room temperature overnight, and then concentrated under reduced pressure to afford a yellow oil which was used for the next step without purification. After drying for 0.5 hr, the residue was dissolved in CH2Cl2 (30 mL) and was treated with Bu2SnO (0.071 mg, 0.3 mmol), followed by TsCl (2.86 g, 15.0 mmol) and TEA (2.2 mL, 16 mmol). After stirring for 3 hr at room temperature, water (30 mL) was added and the organic layer was separated. The aqueous layer was extracted with CH2Cl2 (2×50 mL) and the organic layer was consecutively washed with H2O (50 mL) and brine (50 mL) and dried over MgSO4. The solvent was removed under vacuum and the residue was purified on silica gel using 33% EtOAc/hexanes as the eluent to afford 1.86 g of 14 (48% yield) as a clear, colorless oil. 1H NMR (CDCl3, 400 MHz) δ: 7.77 (d, J=8.0 Hz, 2H), 7.34 (d, J=8.0 Hz, 2H), 3.96-4.09 (m, 3H), 3.31-3.40 (m, 2H), 2.43 (s, 3H). Mass Spec (lo-res): Calc'd for C10H13N3O4S: 271.06; found: 294.1 (M+Na+).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.86 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]1[CH2:9][O:8]C(C)(C)[O:6]1)=[N+:2]=[N-:3].Cl.[S:13](Cl)([C:16]1[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=1)(=[O:15])=[O:14].O>CO.C(OCC)C>[CH3:20][C:19]1[CH:21]=[CH:22][C:16]([S:13]([O:8][CH2:9][CH:5]([OH:6])[CH2:4][N:1]=[N+:2]=[N-:3])(=[O:15])=[O:14])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1OC(OC1)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
2.86 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Four
Name
TEA
Quantity
2.2 mL
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil which
CUSTOM
Type
CUSTOM
Details
was used for the next step without purification
CUSTOM
Type
CUSTOM
Details
After drying for 0.5 hr
Duration
0.5 h
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (30 mL)
ADDITION
Type
ADDITION
Details
was treated with Bu2SnO (0.071 mg, 0.3 mmol)
STIRRING
Type
STIRRING
Details
After stirring for 3 hr at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (2×50 mL)
WASH
Type
WASH
Details
the organic layer was consecutively washed with H2O (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel using 33% EtOAc/hexanes as the eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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